molecular formula C8H12O B14665980 Bicyclo[3.2.0]heptan-2-one, 5-methyl- CAS No. 50459-35-3

Bicyclo[3.2.0]heptan-2-one, 5-methyl-

Cat. No.: B14665980
CAS No.: 50459-35-3
M. Wt: 124.18 g/mol
InChI Key: CENJLQWZLXMSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[320]heptan-2-one, 5-methyl- is a bicyclic ketone with a unique structure that includes a seven-membered ring fused with a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.0]heptan-2-one, 5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation to introduce the ketone functionality. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Bicyclo[3.2.0]heptan-2-one, 5-methyl- may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptan-2-one, 5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Properties

CAS No.

50459-35-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-methylbicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C8H12O/c1-8-4-2-6(8)7(9)3-5-8/h6H,2-5H2,1H3

InChI Key

CENJLQWZLXMSIR-UHFFFAOYSA-N

Canonical SMILES

CC12CCC1C(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.